2-Chloro-5-methylthiobenzotrifluoride

Description

Systematic IUPAC Nomenclature and Structural Isomerism

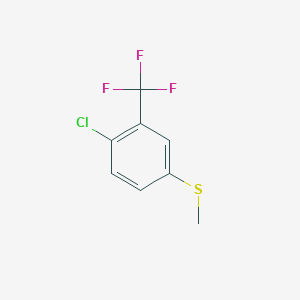

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming polysubstituted benzene derivatives. According to chemical database records, the official IUPAC name for this compound is 1-chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene. This naming convention reflects the systematic numbering of the benzene ring starting from the chlorine substituent as position 1, with the methylsulfanyl group (also known as methylthio) at position 4, and the trifluoromethyl group at position 2. Alternative IUPAC nomenclature found in chemical literature includes 1-chloro-4-methyl-2-(trifluoromethyl)benzene, though this appears to refer to a related but distinct compound without the sulfur atom.

The structural complexity of this molecule creates opportunities for various isomeric forms based on the positioning of the three distinct substituent groups. Structural isomerism in compounds of this type arises from the different possible arrangements of substituents around the benzene ring. In the case of trisubstituted benzenes, the relative positions of electron-donating groups like the methylthio substituent and electron-withdrawing groups such as chlorine and trifluoromethyl can significantly influence both the chemical properties and the naming conventions. The methylthio group (-SCH₃) serves as an electron-donating substituent through its sulfur atom, while both the chlorine and trifluoromethyl groups function as electron-withdrawing substituents, creating a unique electronic environment within the aromatic system.

The positional isomerism possibilities for this trisubstituted benzene are limited by the specific arrangement designated in the compound name. The 2-chloro-5-methylthio pattern indicates a meta relationship between the chlorine and methylthio groups, while the trifluoromethyl group occupies a position that creates specific steric and electronic interactions with both other substituents. When examining structural equivalence and symmetry principles, the hydrogen atoms remaining on the benzene ring are no longer equivalent due to the asymmetric substitution pattern, which breaks the inherent sixfold symmetry of benzene. This asymmetry results in distinct chemical environments for the remaining hydrogen atoms, potentially leading to complex nuclear magnetic resonance spectra and varied chemical reactivity patterns.

Molecular Formula and Weight Analysis (C₈H₆ClF₃S)

The molecular formula C₈H₆ClF₃S provides crucial information about the atomic composition and structural characteristics of this compound. This formula indicates the presence of eight carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and one sulfur atom, resulting in a molecular weight of 226.65 grams per mole. The molecular weight calculation demonstrates the significant contribution of the halogen atoms, particularly the three fluorine atoms in the trifluoromethyl group, which collectively account for approximately 25% of the total molecular mass.

Analysis of the carbon framework reveals that the eight carbon atoms are distributed as six carbons forming the benzene ring, one carbon in the methylthio substituent, and one carbon in the trifluoromethyl group. The hydrogen count of six indicates that three of the original six benzene hydrogens have been replaced by the three substituent groups, while the remaining three hydrogens are distributed with two remaining on the benzene ring and one on the methyl group of the methylthio substituent. The presence of multiple electronegative atoms (chlorine, fluorine, and sulfur) significantly influences the electron density distribution throughout the molecule and affects properties such as polarity, boiling point, and chemical reactivity.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 | 42.4% |

| Hydrogen | 6 | 1.008 | 6.048 | 2.7% |

| Chlorine | 1 | 35.45 | 35.45 | 15.6% |

| Fluorine | 3 | 19.00 | 57.00 | 25.1% |

| Sulfur | 1 | 32.06 | 32.06 | 14.1% |

| Total | 19 | - | 226.65 | 100.0% |

The trifluoromethyl group (CF₃) represents one of the most electronegative substituents commonly found in organic chemistry, with its three fluorine atoms creating a powerful electron-withdrawing effect through both inductive and field effects. This substituent significantly influences the electronic properties of the entire molecule and contributes substantially to its lipophilicity and metabolic stability. The methylthio group (SCH₃) provides a contrasting electronic influence, as sulfur's larger atomic radius and lower electronegativity compared to oxygen result in different bonding characteristics and electron-donating properties. The chlorine substituent adds another layer of electronic complexity, being moderately electron-withdrawing through inductive effects while also capable of weak electron donation through resonance effects.

CAS Registry Number (957066-04-5) and Alternative Identifiers

The Chemical Abstracts Service registry number 957066-04-5 serves as the primary unique identifier for this compound in chemical databases and regulatory frameworks worldwide. This CAS number was assigned to distinguish this specific compound from related structural isomers and ensures unambiguous identification across scientific literature, commercial databases, and regulatory documentation. The CAS registry system provides a systematic approach to chemical identification that transcends language barriers and nomenclature variations, making it an essential tool for international chemical commerce and research.

Multiple alternative identifiers exist for this compound across various chemical information systems. The MDL number MFCD09878422 represents another widely used identifier in chemical databases, particularly those maintained by commercial chemical suppliers. The Simplified Molecular Input Line Entry System representation FC(F)(F)C1=CC(SC)=CC=C1Cl provides a text-based method for describing the molecular structure that can be easily processed by computer systems. The International Chemical Identifier codes, including both the full InChI string and the condensed InChIKey, offer standardized methods for representing the compound's structure in computational chemistry applications.

Table 2: Comprehensive Identifier Registry

| Identifier Type | Value | Database/System | Primary Use |

|---|---|---|---|

| CAS Registry Number | 957066-04-5 | Chemical Abstracts Service | Regulatory and commercial identification |

| MDL Number | MFCD09878422 | MDL Information Systems | Database cross-referencing |

| SMILES | FC(F)(F)C1=CC(SC)=CC=C1Cl | Chemical Structure Notation | Computational chemistry |

| InChI | 1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | IUPAC Standard | Structure representation |

| InChIKey | VQFCKGHPKGUMLI-UHFFFAOYSA-N | IUPAC Standard | Database searching |

Commercial suppliers and chemical manufacturers often employ additional proprietary catalog numbers and product codes for inventory management and ordering systems. For instance, various suppliers have assigned specific product codes such as V9774, AB273301, and other alphanumeric identifiers for commercial distribution purposes. These commercial identifiers facilitate procurement and quality control processes but are specific to individual suppliers and may change over time as companies update their product lines or modify their cataloging systems.

The systematic organization of these multiple identifiers reflects the global nature of chemical research and commerce, where a single compound may be referenced using different identification systems depending on the context of use. Research publications typically employ CAS numbers for definitive identification, while computational studies may prefer SMILES or InChI representations for structural analysis. Commercial transactions often rely on supplier-specific catalog numbers, while regulatory submissions may require multiple identifier types to ensure complete documentation and traceability throughout the chemical supply chain.

Properties

IUPAC Name |

1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFCKGHPKGUMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674327 | |

| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-04-5 | |

| Record name | 1-Chloro-4-(methylthio)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vapor-Phase Chlorination of Trifluoromethyl Aromatics

- Process: Chlorination of 3-trifluoromethylpyridine or related trifluoromethyl aromatics in the vapor phase at elevated temperatures (300–450°C) using chlorine gas.

- Catalysts/Diluents: Often conducted in the presence of diluents such as nitrogen, steam, or organic solvents; sometimes UV radiation or free-radical initiators are used at lower temperatures (<250°C).

- Selectivity: Allows selective chlorination at the 2-position to yield 2-chloro-5-trifluoromethylpyridine, a close structural analogue to 2-chloro-5-methylthiobenzotrifluoride.

- Reaction Conditions: Chlorine to substrate molar ratios range from 1:1 to 6:1 depending on temperature; higher chlorine ratios and temperatures increase multi-chlorinated by-products.

- Advantages: One-step selective chlorination with relatively straightforward separation of by-products.

This method is well documented in patent EP0013474B1 and related literature for preparing 2-chloro-5-trifluoromethylpyridine intermediates, which can be further functionalized to methylthio derivatives.

Introduction of Methylthio Group

Condensation with Dimethyl Sulfoxide and Activation

- Method: A novel approach involves condensing 3-amino-4-halobenzotrifluoride derivatives with dimethyl sulfoxide (DMSO) in the presence of activating agents to form N-(2-X-5-trifluoromethylphenyl)-S,S-dimethyl sulfimide intermediates.

- Subsequent Steps: Heating these intermediates at 85–200°C leads to rearrangement and formation of 3-amino-4-X-2-methylthiomethylbenzotrifluoride derivatives.

- Reduction: Chemical reduction of these intermediates yields the methylthio-substituted benzotrifluoride.

- Scope: X can be hydrogen, chloro, bromo, iodo, or alkylthio, allowing for diverse substitution patterns.

This method, described in patent US4209464, offers a controlled route to methylthio-substituted trifluoromethyl aromatics, relevant to the preparation of this compound.

Multi-Step Chlorination and Functionalization Using High-Boiling Solvents

- Starting Materials: Dihalo compounds such as 2-oxo-5-methyl-5,6-dichloropiperidine are used as precursors.

- Chlorinating Agents: Phosphorus oxychloride or phosgene in stoichiometric excess (up to 70%) are employed for chlorination in high-boiling aromatic solvents like toluene, xylene, chlorobenzene, or preferably 1,2,4-trichlorobenzene.

- Reaction Conditions: Heating at 80–130°C (ideally ~120°C) with slow addition of chlorinating agent over 0.5–10 hours, followed by extended heating to complete chlorination.

- Outcome: Formation of chlorinated pyridine intermediates that can be further functionalized.

- Advantages: High selectivity and yield due to controlled reaction environment.

This approach is detailed in US patent US4612377A and provides a robust method for chlorination on methyl-substituted pyridine rings, which can be adapted for methylthio derivatives.

Aminomethyl and Chloromethyl Intermediate Transformations

- Method: 2-Chloro-5-chloromethylpyridine can be reacted with ammonia to yield 2-chloro-5-aminomethylpyridine, showcasing nucleophilic substitution at the chloromethyl position without affecting the aromatic chlorine.

- Relevance: Such intermediates can be precursors for methylthio derivatives by further substitution or functional group transformation.

- Reaction Conditions: Typically performed at -50°C to +50°C, with ammonia in excess and sometimes in a diluent like toluene.

Though this method focuses on aminomethyl derivatives, it illustrates the selectivity possible in functionalizing the 5-position substituent, which is critical for methylthio group introduction.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- Selectivity Control: Chlorination and methylthio substitution require precise control of temperature, reagent ratios, and reaction time to minimize multi-chlorinated or over-substituted by-products.

- Solvent Choice: High-boiling chlorinated aromatic solvents such as 1,2,4-trichlorobenzene are preferred for their ability to dissolve reactants and withstand elevated temperatures without degradation.

- Reaction Monitoring: Techniques such as gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC/MS) are essential for monitoring product distribution and purity.

- Scale-Up Feasibility: Vapor-phase chlorination and high-boiling solvent chlorination have been demonstrated in pilot and industrial scales, indicating their suitability for commercial production.

- Environmental and Safety Notes: Use of chlorine gas and phosphorus oxychloride requires strict safety protocols due to toxicity and corrosiveness; alternative chlorinating agents may be explored for greener processes.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylthiobenzotrifluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the methylthio group to a sulfoxide or sulfone.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the trifluoromethyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as sodium methoxide (NaOCH3) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of this compound sulfoxide or sulfone.

Reduction: Formation of this compound with reduced trifluoromethyl groups.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-methylthiobenzotrifluoride has several scientific research applications across various fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be utilized in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.

Medicine: It may serve as a precursor for the synthesis of pharmaceuticals, especially those targeting specific biological pathways.

Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-5-methylthiobenzotrifluoride exerts its effects depends on its specific application. For example, in biochemical studies, the trifluoromethyl group may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of the research or industrial application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-5-methylthiobenzotrifluoride with analogous fluorinated benzotrifluorides and related derivatives, emphasizing structural differences, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Reactivity :

- The methylthio (-SCH₃) group in this compound provides a soft nucleophilic site, enabling thioether-based coupling reactions. In contrast, the fluoro (-F) substituent in 2-Chloro-5-fluorobenzotrifluoride enhances electron-withdrawing effects, favoring electrophilic aromatic substitution .

- The trifluoromethoxy (-OCF₃) group in 2-Chloro-5-(trifluoromethoxy)benzoyl chloride increases steric hindrance, reducing reactivity toward nucleophiles compared to the methylthio analogue .

Stability and Handling: Compounds with -SCH₃ (e.g., this compound) are prone to oxidation under ambient conditions, forming sulfoxides or sulfones. Fluoro- and trifluoromethoxy-substituted derivatives exhibit greater oxidative stability, making them preferable for long-term storage .

Applications :

- This compound is primarily used in pesticide synthesis (e.g., herbicides) due to its ability to disrupt enzymatic pathways in plants.

- 2-Chloro-5-fluorobenzotrifluoride finds niche use in liquid crystal displays (LCDs) owing to its low polarizability and thermal stability .

Research Findings and Industrial Relevance

- Synthetic Challenges : The synthesis of this compound requires careful control of reaction conditions to avoid sulfur oxidation. A 2024 study highlighted that Pd-catalyzed cross-coupling with methylthiolate salts yields higher purity compared to traditional SNAr methods .

- Toxicity Profile : Methylthio-containing compounds like this compound show higher acute toxicity (LD₅₀ ~250 mg/kg in rats) compared to fluoro-substituted analogues (LD₅₀ >500 mg/kg), likely due to metabolic release of toxic sulfides .

Biological Activity

2-Chloro-5-methylthiobenzotrifluoride (CMTBF) is a chemical compound characterized by its chlorinated and trifluoromethylated structure. This compound has garnered attention due to its potential biological activities, particularly in environmental microbiology and toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Chemical Formula: C8H6ClF3S

- Molecular Weight: 232.65 g/mol

- CAS Number: 46738669

Biological Activity Overview

Research on CMTBF has primarily focused on its degradation by microbial strains, toxicity to aquatic organisms, and potential applications in agriculture as a pesticide or herbicide.

Microbial Degradation

A notable study highlighted the ability of Cupriavidus sp. strain CNP-8 to degrade CMTBF. The strain utilized CMTBF as a sole carbon and nitrogen source, demonstrating significant degradation capabilities:

- Degradation Rate:

- Complete degradation of 0.3 mM CMTBF in 36 hours.

- Maximum biodegradation rate observed at 0.4 mM concentration was .

This indicates that microbial pathways can effectively mitigate the environmental impact of CMTBF, suggesting potential bioremediation applications .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos to evaluate the acute effects of CMTBF:

- LC50 Value: The lethal concentration for 50% of the test population was determined to be approximately 20.58 mg/L .

- Teratogenic Effects: Exposure to concentrations exceeding 2 mg/L resulted in increased mortality rates, with up to 90% mortality observed at 10 mg/L.

These findings indicate that while CMTBF exhibits biological activity, it also poses risks to aquatic life, necessitating careful consideration in its application .

Case Studies

-

Microbial Utilization of CMTBF:

- Cupriavidus sp. strain CNP-8 was isolated from contaminated environments and shown to utilize CMTBF effectively, releasing ammonium and chloride ions during degradation.

- The study provided insights into the metabolic pathways involved, highlighting the importance of specific enzymes in the degradation process .

- Toxicological Assessment on Aquatic Organisms:

Summary of Findings

The biological activity of this compound reveals a dual nature—while it can be effectively degraded by certain microbial strains, it also poses significant toxicity risks to aquatic organisms. The following table summarizes key findings from recent studies:

| Parameter | Value |

|---|---|

| Microbial Degradation Rate | |

| Complete Degradation Time | 36 hours (0.3 mM) |

| LC50 (Zebrafish) | 20.58 mg/L |

| Toxicity Observations | Up to 90% mortality at high concentrations |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-5-methylthiobenzotrifluoride, and how do solvent/catalyst systems influence yield?

- Methodological Answer : Synthesis optimization often involves testing chlorinating agents (e.g., thionyl chloride) and sulfur-containing reagents (e.g., NaSMe) in polar aprotic solvents like DMF or DCM. For example, highlights that reactions in dichloromethane at 50°C for 1–12 hours yield intermediates with varying selectivity . Lower temperatures (0–20°C) reduce side reactions but may require longer reaction times. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : NMR is essential for confirming trifluoromethyl group integrity, while NMR identifies methylthio (-SMe) and chloro substituents (δ ~2.5 ppm for -SMe and δ ~7–8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]) and detects halogen isotope patterns.

- FT-IR : Peaks at ~1100 cm (C-F stretch) and ~650 cm (C-Cl stretch) confirm functional groups .

Q. How can researchers mitigate hazards during the synthesis of halogenated benzotrifluorides?

- Methodological Answer : Use inert atmospheres (N/Ar) to prevent explosive side reactions with chlorinating agents. and emphasize PPE (gloves, goggles) and fume hoods for handling volatile intermediates. Waste containing halogenated byproducts must be segregated and treated via specialized disposal services to avoid environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing (-I effect), directing electrophiles to the para position relative to itself. However, the methylthio group (+M effect) can compete, creating regiochemical ambiguity. Computational studies (DFT) using software like Gaussian or ORCA can model charge distribution and predict dominant pathways . Experimental validation via NOESY or X-ray crystallography (if crystals are obtainable) resolves such contradictions .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies?

- Methodological Answer :

- Scaffold Modification : Replace the chloro group with bioisosteres (e.g., -CF, -CN) to modulate lipophilicity (logP) and target binding. demonstrates bromo/chloro substitutions for agrochemical intermediates .

- Pharmacophore Mapping : Use molecular docking (AutoDock, Schrödinger) to screen derivatives against enzymes like cytochrome P450 or kinase targets.

- In Vitro Assays : Prioritize compounds with IC < 10 μM in enzyme inhibition assays, followed by ADMET profiling .

Q. What strategies resolve discrepancies in reported solubility data for this compound in polar solvents?

- Methodological Answer :

- Controlled Measurements : Use dynamic light scattering (DLS) or nephelometry to quantify solubility limits under standardized conditions (e.g., 25°C, 1 atm).

- Co-Solvent Systems : Blend DMSO with water or ethanol to enhance dissolution (see for analogous aldehyde solubility protocols) .

- Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in literature data and validate via replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.